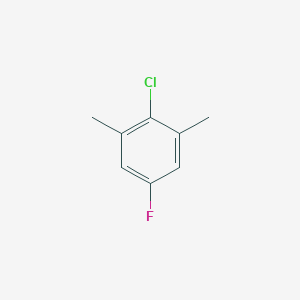

2-Chloro-5-fluoro-1,3-dimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-fluoro-1,3-dimethylbenzene often involves halogenation and methylation steps. Techniques such as aromatic nucleophilic substitution have been employed for the synthesis of fluorinated benzene derivatives, demonstrating the feasibility of introducing halogens and methyl groups onto the benzene ring in a controlled manner (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

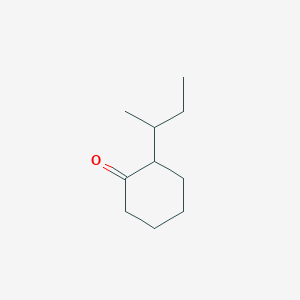

The molecular structure of halogenated dimethylbenzenes is influenced by the electron-withdrawing effects of the halogens, which can impact the electronic distribution around the benzene ring. Crystallographic studies provide insights into the arrangement of substituents and the overall geometry of the molecule, highlighting the role of steric and electronic factors in determining molecular conformation (Thakur et al., 2010).

Chemical Reactions and Properties

Chemical reactions of 2-Chloro-5-fluoro-1,3-dimethylbenzene include electrophilic and nucleophilic substitutions facilitated by the presence of halogens. The fluorine and chlorine atoms can undergo replacement under specific conditions, leading to a variety of derivatives. The reactivity towards nucleophilic substitution is particularly noteworthy, as it allows for the introduction of different functional groups into the molecule (Goryunov et al., 2010).

科学的研究の応用

Vaporization Enthalpies and Physical Properties

Research on the physical properties of 2-Chloro-5-fluoro-1,3-dimethylbenzene has led to the development of methodologies for estimating vaporization enthalpies of halogen-substituted benzenes. A study by Verevkin et al. (2014) measured the vapor pressures of various chloro- and fluoro-substituted methylbenzenes, including 2-Chloro-5-fluoro-1,3-dimethylbenzene, utilizing the transpiration method. This research contributes to the understanding of the thermodynamic properties of halogenated benzenes, which is crucial for their application in chemical synthesis and industrial processes (Verevkin et al., 2014).

Chemical Synthesis and Reactivity

In the field of chemical synthesis, 2-Chloro-5-fluoro-1,3-dimethylbenzene serves as a key intermediate in the formation of complex molecules. Goryunov et al. (2010) have shown its utility in reactions with Dimethyl(trimethylsilyl)phosphane, highlighting its role in nucleophilic aromatic substitution reactions. This study provides insight into the substrate selectivity and regioselectivity of such reactions, which are fundamental in the design of new pharmaceuticals and materials (Goryunov et al., 2010).

Photophysical and Photochemical Studies

The photophysical and photochemical behaviors of halogenated benzenes, including 2-Chloro-5-fluoro-1,3-dimethylbenzene, are areas of active research due to their applications in material science and organic synthesis. The study of photochemical reactions of acyl iodides with aryl halides, as investigated by Voronkov et al. (2013), is an example of how these compounds participate in complex reaction mechanisms, leading to products with potential applications in developing new materials and understanding reaction dynamics (Voronkov et al., 2013).

Advanced Materials Development

The development of advanced materials, particularly those with specific electronic or photonic properties, often relies on the unique characteristics of halogenated aromatic compounds. Research by Protti et al. (2012) on the photodehalogenation of silylated and stannylated phenyl halides, including derivatives related to 2-Chloro-5-fluoro-1,3-dimethylbenzene, contributes to the understanding of how these compounds can be manipulated to create new materials with desirable properties, such as paramagnetic and semiconducting characteristics (Protti et al., 2012).

Safety And Hazards

2-Chloro-5-fluoro-1,3-dimethylbenzene is toxic and should be handled with care . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . It should be kept away from open flames and high-temperature areas during use and storage .

特性

IUPAC Name |

2-chloro-5-fluoro-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJOCJGXPDHQEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471604 |

Source

|

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-1,3-dimethylbenzene | |

CAS RN |

14994-16-2 |

Source

|

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)